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Compound of Interest

Compound Name: GPV574

Cat. No.: B12041883 Get Quote

Disclaimer: Initial searches for "GPV574" did not yield any specific information related to

chromatin remodeling. It is possible that this is an internal or less common designation. This

guide will instead focus on the well-characterized and pivotal chromatin remodeler,

Chromodomain Helicase DNA-binding protein 4 (CHD4), a core component of the Nucleosome

Remodeling and Deacetylase (NuRD) complex. The information presented here is intended for

researchers, scientists, and drug development professionals.

Executive Summary
Chromatin remodeling is a fundamental process governing gene expression and cellular

identity. ATP-dependent chromatin remodelers are key enzymatic players that alter chromatin

structure, thereby controlling the accessibility of DNA to regulatory factors. CHD4, as the

catalytic subunit of the NuRD complex, is instrumental in transcriptional repression and has

been implicated in a multitude of cellular processes, including DNA damage repair, cell cycle

progression, and lineage specification. This document provides a comprehensive overview of

CHD4's mechanism of action, its involvement in critical signaling pathways, a summary of

quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Core Mechanism of CHD4 in Chromatin Remodeling
CHD4 is a member of the SNF2 family of helicases and utilizes the energy from ATP hydrolysis

to remodel nucleosomes. Its primary function within the NuRD complex is to reposition

nucleosomes, which generally leads to a more compact chromatin state and transcriptional

repression.[1][2]
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The structure of CHD4 includes several key domains that contribute to its function:

Tandem PHD fingers and Chromodomains: These domains are involved in recognizing

histone modifications and are crucial for targeting CHD4 to specific genomic loci.[3][4]

ATPase/Helicase domain: This core domain is responsible for the ATP-dependent motor

activity that drives nucleosome sliding.[2][3]

CHD4's remodeling activity is distinct in that it does not typically unwrap terminal DNA from the

histone octamer, a feature that aligns with its primary role in gene repression and the

maintenance of heterochromatin.[5] The enzyme slides nucleosomal DNA along the histone

octamer in short, approximately 5-base-pair bursts.[6][7]

CHD4 in Cellular Signaling Pathways
CHD4 is a critical node in several signaling pathways, most notably the DNA Damage

Response (DDR).

DNA Damage Response (DDR)
Upon DNA damage, such as double-strand breaks (DSBs), CHD4 is recruited to the damage

sites in a PARP (Poly(ADP-ribose) polymerase)-dependent manner.[1][2][8] Its recruitment is

essential for the coordination of cell cycle checkpoints and DNA repair. Depletion of CHD4

leads to hypersensitivity to DNA damaging agents and an accumulation of unrepaired DNA

breaks.[1]

In response to ionizing radiation (IR), CHD4 becomes transiently immobilized on chromatin.[8]

[9] Its depletion disrupts the chromatin response at the level of the RNF168 ubiquitin ligase,

impairing local ubiquitylation and the assembly of BRCA1 at the site of damage.[8][10]

Knockdown of CHD4 also leads to enhanced degradation of Cdc25A and accumulation of

p21Cip1, resulting in a more pronounced inhibition of cyclin-dependent kinases and an

extended cell cycle delay.[8][9]
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In the context of vascular development, CHD4 and another chromatin-remodeling enzyme,

BRG1, have been shown to antagonistically regulate Wnt signaling. While BRG1 promotes

vascular Wnt signaling, CHD4 appears to modulate it, and the balance between these two

remodelers is crucial for normal vascular remodeling in developing yolk sacs.

T-cell and B-cell Development
CHD4 plays a vital role in lymphopoiesis. It is essential for the recombination of TCRα and

TCRβ genes in T-cells.[1] In B-cell development, CHD4 is indispensable for early lineage

specification and progression.[11][12] It is required for IL-7 receptor signaling and efficient

V(D)J recombination.[11] Loss of CHD4 in pro-B cells leads to a developmental arrest and

changes in the expression of over 3,000 genes.[12]

Quantitative Data Summary
The following tables summarize quantitative data from various studies on CHD4, providing

insights into its genomic distribution, impact on gene expression, and enzymatic activity.

Table 1: Genomic Distribution of CHD4 Binding Sites

Cell Type
Total CHD4
Peaks

Overlap with
ATAC-seq
Peaks (%)

Genomic
Feature
Association

Reference

MDA-MB-231 16,780 ~80%

Frequently

observed at open

chromatin

regions

[13]

RAG-deficient

pro-B cells
34,219

21% within 10kb

of TSS of

differentially

expressed genes

Near TSS of

regulated genes
[12]

RH4

(rhabdomyosarc

oma)

-

Co-occurs with

RBBP4, HDAC2,

MTA2, and

BRD4

Localizes to

enhancers
[14]
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Table 2: Impact of CHD4 Depletion on Gene Expression

Cell Type

Total
Differentiall
y
Expressed
Genes

Upregulate
d Genes

Downregula
ted Genes

Key
Affected
Pathways

Reference

pro-B cells 3,318 2,077 1,241

IL-7

signaling,

V(D)J

recombinatio

n

[12]

RH4

(rhabdomyos

arcoma)

5,043 (after

48hrs)
2,195 2,848

Super-

enhancer-

mediated

gene

expression

[14]

Table 3: Enzymatic Activity of CHD4

CHD4 Construct Substrate

ATPase Activity
(ATP
hydrolyzed/protein/
min)

Reference

PP-CC-AH (PHD-

Chromo-ATPase)

Unmodified

Nucleosomes
~12 [15]

CC-AH-D (Chromo-

ATPase)

Unmodified

Nucleosomes
~8 [15]

AH (ATPase only)
Unmodified

Nucleosomes
~4 [15]

Recombinant CHD4 Mononucleosomes - [16]
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Experimental Protocols
Detailed methodologies are crucial for the study of CHD4. Below are protocols for key

experiments used to investigate its function.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
This protocol is used to identify the genome-wide binding sites of CHD4.

Workflow:
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1. Crosslink cells with formaldehyde

2. Cell Lysis and Chromatin Sonication

3. Immunoprecipitation with anti-CHD4 antibody

4. Wash beads to remove non-specific binding

5. Elute chromatin and reverse crosslinks

6. Purify DNA

7. Prepare sequencing library

8. High-throughput sequencing

9. Data analysis (peak calling, motif analysis)
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1. Incubate purified CHD4 with nucleosomes and ATP

2. ATP is hydrolyzed to ADP and inorganic phosphate (Pi)

3. Detect ATP hydrolysis

4. Quantify ATPase activity
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1. Isolate total RNA from control and CHD4-depleted cells

2. Select for poly-A RNA

3. Synthesize cDNA

4. Prepare sequencing library

5. High-throughput sequencing

6. Data analysis (differential gene expression)
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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